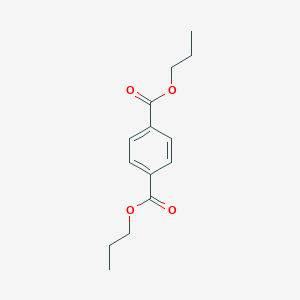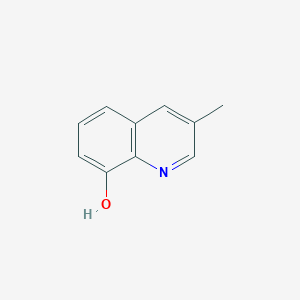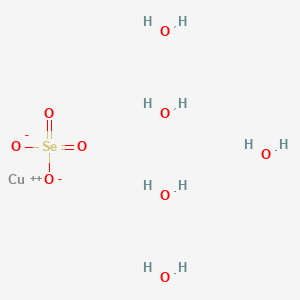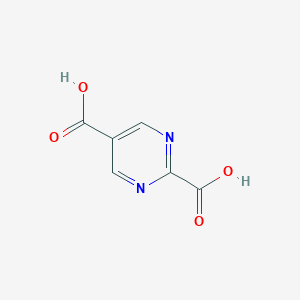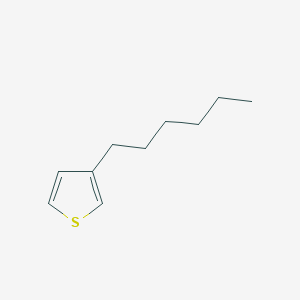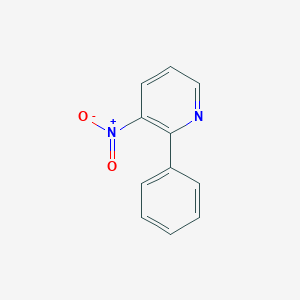![molecular formula C17H18N2O4 B156287 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid CAS No. 10097-11-7](/img/structure/B156287.png)
2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid, also known as CMA, is a synthetic compound that has been widely used in scientific research. This compound is a derivative of 4-aminobenzoic acid and has been synthesized using various methods. CMA has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid is believed to exert its effects by binding to specific sites on proteins and other molecules. This binding can alter the conformation and function of these molecules, leading to changes in cellular processes. 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid has been found to bind to a wide range of molecules, including proteins, DNA, RNA, and lipids.
Biochemical and Physiological Effects
2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and kinases. 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid has also been found to modulate the activity of ion channels and transporters, leading to changes in cellular ion homeostasis. Additionally, 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid has been found to induce apoptosis in certain cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid in lab experiments is its high sensitivity and specificity. 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid has been shown to bind to specific sites on proteins and other molecules with high affinity, making it a valuable tool for studying various biological processes. One limitation of using 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid is its potential toxicity. 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid has been found to induce apoptosis in certain cell types, and its effects on other cells and organisms are not well understood.
Orientations Futures
There are many potential future directions for research involving 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid. One area of interest is the development of new methods for synthesizing 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid and other fluorescent probes. Another area of interest is the development of new applications for 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid, such as the study of protein-protein interactions and the identification of new drug targets. Additionally, further research is needed to understand the potential toxic effects of 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid and other fluorescent probes, and to develop strategies for minimizing these effects.
Méthodes De Synthèse
The synthesis of 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid can be achieved using various methods. One commonly used method involves the reaction of 4-nitrobenzyl alcohol with 4-aminobenzoic acid, followed by reduction of the resulting nitro compound to the amine. The amine is then reacted with chloroacetic acid to form 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid. Other methods involve the use of different reagents and conditions.
Applications De Recherche Scientifique
2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid has been widely used in scientific research as a fluorescent probe for studying various biological processes. It has been used to study the binding of proteins, DNA, and RNA, as well as the localization and trafficking of various molecules within cells. 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid has also been used to study the structure and function of ion channels and transporters.
Propriétés
Numéro CAS |
10097-11-7 |
|---|---|
Nom du produit |
2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid |
Formule moléculaire |
C17H18N2O4 |
Poids moléculaire |
314.34 g/mol |
Nom IUPAC |
2-[4-[[4-(carboxymethylamino)phenyl]methyl]anilino]acetic acid |
InChI |
InChI=1S/C17H18N2O4/c20-16(21)10-18-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)19-11-17(22)23/h1-8,18-19H,9-11H2,(H,20,21)(H,22,23) |
Clé InChI |
JFTBSGLJCAWKIH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NCC(=O)O)NCC(=O)O |
SMILES canonique |
C1=CC(=CC=C1CC2=CC=C(C=C2)NCC(=O)O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



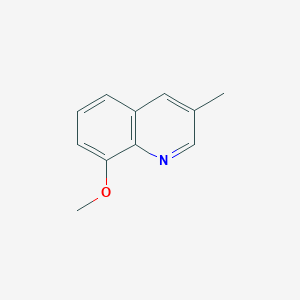
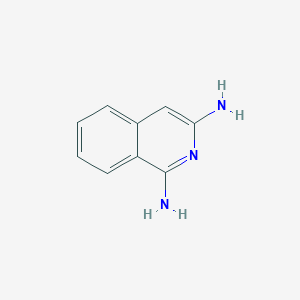

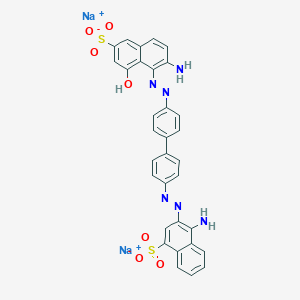
![(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B156215.png)
